Higher Purity Specification Reduces Downstream Purification Burden vs. Boceprevir Intermediate 1
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is routinely supplied with a guaranteed assay of ≥98.0% [1]. In contrast, the commonly used Boceprevir Intermediate 1, (1R,2S,5S)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride (CAS 565456-77-1), is frequently offered at a lower minimum purity of 96% . This 2.0 percentage point difference in purity specification can significantly impact the efficiency of the final coupling step, as higher purity intermediates minimize the formation of difficult-to-remove byproducts and reduce the need for extensive purification of the final active pharmaceutical ingredient (API).
| Evidence Dimension | Assay Purity |
|---|---|
| Target Compound Data | ≥98.0% |
| Comparator Or Baseline | Boceprevir Intermediate 1 (CAS 565456-77-1) at 96% purity |
| Quantified Difference | ≥2.0 percentage points |
| Conditions | Commercial specification as reported by major suppliers |
Why This Matters
Higher starting purity reduces downstream processing steps and improves overall yield in Boceprevir synthesis, directly impacting manufacturing cost and efficiency.
- [1] Ningbo Inno Pharmchem Co., Ltd. Understanding the Role of 3-Amino-4-Cyclobutyl-2-Oxobutanamide Hydrochloride in Pharmaceutical Synthesis. Guaranteed assay of ≥98.0%. View Source
